molecular formula C9H21BO3 B046633 Triisopropyl borate CAS No. 5419-55-6

Triisopropyl borate

Cat. No.: B046633
CAS No.: 5419-55-6
M. Wt: 188.07 g/mol
InChI Key: NHDIQVFFNDKAQU-UHFFFAOYSA-N
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Description

Triisopropyl borate, also known as boric acid triisopropyl ester, is an organic compound with the molecular formula C9H21BO3. It is a clear, colorless liquid that is highly flammable and sensitive to moisture. This compound is primarily used as a reagent in various chemical reactions, particularly in the synthesis of boronic acids and esters .

Mechanism of Action

Target of Action

Triisopropyl borate is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that require boron for the formation of new bonds .

Mode of Action

This compound behaves similarly to esters, reacting with acids to liberate heat along with alcohols and acids . It is used in Pd-catalyzed coupling reactions with aryl halides, such as the Suzuki reaction . In these reactions, it acts as a source of boron, enabling the formation of new carbon-carbon bonds .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the organic compounds it is reacting with. In the context of the Suzuki reaction, it contributes to the formation of biaryl compounds . These compounds are prevalent in various biochemical pathways and have applications in pharmaceuticals, agrochemicals, and organic materials .

Pharmacokinetics

Its physical properties, such as its low boiling point and its insolubility in water , suggest that it would have low bioavailability if ingested or inhaled.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the new bonds it helps form during chemical reactions . For example, in the Suzuki reaction, it enables the formation of new carbon-carbon bonds, leading to the synthesis of biaryl compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is highly flammable and reacts with strong oxidizing acids, which may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Therefore, it should be stored and used in a controlled environment away from heat, sparks, or flames . It also reacts slowly with moisture or water , suggesting that it should be stored in a dry environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triisopropyl borate can be synthesized through several methods:

    Direct Esterification: This involves the reaction of boric acid or boric anhydride with isopropanol in the presence of a dehydrating agent such as phosphorus pentoxide.

    Transesterification: This method involves the reaction of trialkyl borates (such as trimethyl borate or triethyl borate) with isopropanol.

Industrial Production Methods: In industrial settings, this compound is produced using a system external circulation reaction dehydration method. This involves adding boric acid and isopropanol in a specific mole ratio, followed by heating and refluxing. The azeotrope is condensed and introduced into a dehydration kettle, where it reacts with a dehydrant. The reaction mixture is then distilled to obtain high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity and physical properties, such as its boiling point and density. Its ability to act as a Lewis acid and its use in palladium-catalyzed coupling reactions make it a valuable reagent in organic synthesis .

Properties

IUPAC Name

tripropan-2-yl borate
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InChI

InChI=1S/C9H21BO3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-9H,1-6H3
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InChI Key

NHDIQVFFNDKAQU-UHFFFAOYSA-N
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Canonical SMILES

B(OC(C)C)(OC(C)C)OC(C)C
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Molecular Formula

C9H21BO3
Record name TRIISOPROPYL BORATE
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DSSTOX Substance ID

DTXSID7027598
Record name Triisopropyl orthoborate
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Molecular Weight

188.07 g/mol
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Physical Description

Triisopropyl borate appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid; [CAMEO] Colorless liquid with an alcohol-like odor; [Alfa Aesar MSDS]
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Record name Boric acid (H3BO3), tris(1-methylethyl) ester
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Flash Point

82 °F (NFPA, 2010)
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Vapor Pressure

8.6 [mmHg]
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CAS No.

5419-55-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of triisopropyl borate?

A1: this compound has the molecular formula C9H21BO3 and a molecular weight of 188.06 g/mol. []

Q2: What are some common spectroscopic techniques used to characterize this compound?

A2: Common spectroscopic techniques include FTIR, 1H NMR, 13C NMR, 11B NMR, and mass spectrometry. These techniques help confirm the structure, purity, and composition of the synthesized this compound. [, , , ]

Q3: Can you describe a simple and efficient method for synthesizing this compound?

A3: One method involves reacting 2-propanol with boron oxide using calcium hydride as a drying agent to remove the water produced during the reaction. [] Another method utilizes a system external circulation reaction dehydration involving boric acid, isopropanol, a solvent, and phosphorus pentoxide as a dehydrating agent. []

Q4: How is this compound used in the synthesis of sodium formate?

A4: this compound is produced alongside sodium formate when sodium borohydride and isopropyl alcohol are reacted with carbon dioxide in a trickle-bed reactor. []

Q5: Can this compound be used in Suzuki-Miyaura coupling reactions?

A5: Yes, lithium triisopropyl borates have been successfully employed in Suzuki-Miyaura coupling reactions. These borate species exhibit greater stability against protodeboronation compared to their corresponding boronic acids. [, , ]

Q6: What role does this compound play in doping graphene?

A6: this compound serves as a liquid precursor for incorporating boron atoms into graphene during chemical vapor deposition. This incorporation leads to p-doping of the graphene, as confirmed by X-ray photoelectron spectroscopy and Raman spectroscopy. []

Q7: How is this compound used in atomic layer deposition?

A7: this compound is utilized as a boron precursor for the atomic layer deposition of B-doped ZnO thin films at low temperatures (e.g., 150 °C). It offers a safer alternative to the highly toxic diborane(6). []

Q8: Can this compound be used to synthesize long-chain nitrogen-containing borate esters?

A8: Yes, this compound reacts with stearic acid monoethanolamide via transesterification to yield long-chain nitrogen-containing borate ester coupling agents. []

Q9: What are the advantages of using lithium triisopropyl borates in Suzuki-Miyaura coupling reactions?

A9: Lithium triisopropyl borates are more stable towards protodeboronation than the corresponding boronic acids, allowing convenient storage at room temperature. This enhanced stability simplifies handling and storage procedures. []

Q10: What is the significance of boron doping in double-walled carbon nanotubes (DWCNTs)?

A10: Boron doping in DWCNTs, achieved using this compound as a precursor, significantly improves their field emission properties. The turn-on-field decreases, and current density increases with increasing boron doping. This enhancement makes boron-doped DWCNTs potentially valuable for applications like flat panel displays. [, ]

Q11: How does this compound contribute to the synthesis of potassium aryltrifluoroborates?

A11: this compound plays a crucial role in an electrochemical method for synthesizing potassium aryltrifluoroborates. It is used in conjunction with the electrochemical reduction of aryl bromides, offering a fast and efficient route to these valuable compounds. []

Q12: Is this compound utilized in the synthesis of any pharmaceutical intermediates?

A12: Yes, this compound is used in the synthesis of 2-aminopyrimidine-5-boric acid [] and 2-fluoropyridine-4-boric acid, [] both of which are important intermediates in pharmaceutical chemistry.

Q13: What is the role of this compound in the synthesis of garenoxacin?

A13: this compound reacts with a specific compound (compound 5 in the study) to form an intermediate (compound 4) that is subsequently used in the multi-step synthesis of garenoxacin, an antibiotic. []

Q14: What is the hydrolytic stability of long-chain nitrogen-containing borate esters derived from this compound?

A14: These borate ester coupling agents, synthesized from this compound and stearic acid monoethanolamide, demonstrate good hydrolysis stability for approximately 34 days. []

Q15: How does triisopropoxy boroxine compare to this compound as a reducing agent for benzaldehydes?

A15: Triisopropoxy boroxine exhibits significantly faster reduction rates (about ten times) compared to this compound when reducing benzaldehydes to benzyl alcohols at elevated temperatures (110–130 °C). []

Q16: What happens to trialkoxyboranes derived from branched-chain alcohols at elevated temperatures?

A16: Trialkoxyboranes derived from branched-chain alcohols exhibit lower thermal stability compared to those derived from straight-chain alcohols. At temperatures as low as 100 °C, they can decompose into mixtures of olefins, alcohols, and other derivatives. []

Q17: How does this compound behave as an initiator in ring-opening polymerization?

A17: When paired with hydrogen chloride, this compound can initiate the living ring-opening polymerization of cyclic carbonates. This acid-promoted system enables control over the molecular weight and polydispersity of the resulting polymers. []

Q18: How is triphenylboron related to this compound in terms of industrial production and environmental concerns?

A18: DuPont, a major producer of both triphenylboron and this compound, previously used these chemicals internally for nylon production. Both compounds pose environmental concerns due to their transformation into waste products requiring hydrolysis to boric acid before disposal. []

Q19: What is the role of this compound in environmentally friendly antibacterial fresh-keeping bags?

A19: this compound can potentially act as a coupling agent in the production of environmentally friendly antibacterial fresh-keeping bags. These bags incorporate a combination of polyethylene, breathable and water-tight supports, antibacterial agents, ethylene absorbers, and coupling agents for enhanced preservation and safety. []

Q20: What safety precautions should be taken when handling lower molecular weight boric acid esters like trimethyl borate, triethyl borate, and tributyl borate?

A20: These lower molecular weight boric acid esters are flammable and require storage in approved areas. []

Q21: Are there any specific handling concerns for aryl borates?

A21: Aryl borates readily react with water to produce phenols, necessitating careful handling and labeling as corrosive chemicals. Shipping regulations governing corrosive materials apply. []

Q22: What precautions are necessary when handling diisopropyl (dichloromethyl)boronate, a compound derived from this compound?

A22: Diisopropyl (dichloromethyl)boronate is susceptible to hydrolysis upon exposure to atmospheric moisture, converting to (dichloromethyl)boronic acid. Therefore, it is crucial to store this compound in a well-sealed container under a nitrogen atmosphere. Additionally, due to its structural similarity to reactive alkyl halides, it's essential to handle it with caution and consider its potential toxicity. []

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